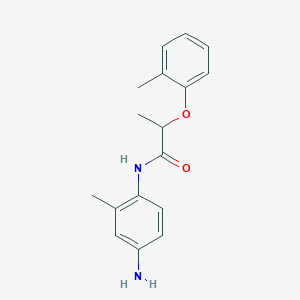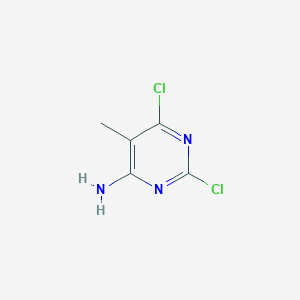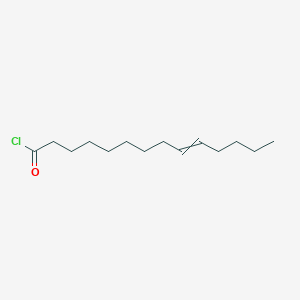![molecular formula C12H11F3N6O2S B3175044 6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 955964-57-5](/img/structure/B3175044.png)
6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine
Descripción general
Descripción
6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine is a compound that sits at the intersection of cutting-edge synthetic chemistry and applied science. Known for its diverse applications, it stands out due to its unique structure and reactivity. This compound has garnered interest in various scientific domains, particularly in medicinal chemistry, due to its potent biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
To prepare 6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine, chemists typically employ multi-step synthesis processes involving both pyrazole and pyrimidine rings. Starting materials may include pyrazole derivatives and pyrimidine precursors, subjected to conditions like metal-catalyzed coupling reactions, sulfonylation, and amination steps. Each step requires precise control over reaction conditions, including temperature, pressure, and pH, to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to reduce costs and improve efficiency. Automated flow reactors, batch processing, and continuous synthesis techniques can be employed to handle large quantities. The use of sustainable and environmentally friendly reagents and catalysts is also a consideration to minimize the environmental footprint of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine can undergo various types of chemical reactions, including:
Oxidation: Potential conversion to more oxidized forms under strong oxidizing conditions.
Reduction: Selective reduction of sulfonyl or other groups to modify its properties.
Substitution: Halogen or nucleophile substitution reactions to introduce different functional groups.
Cyclization: Formation of different ring structures via intramolecular reactions.
Common Reagents and Conditions
Reagents such as oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and nucleophiles (e.g., organolithium reagents, Grignard reagents) are commonly used. Conditions vary depending on the specific reaction, from ambient temperatures for substitutions to elevated temperatures for cyclizations.
Major Products
Products from these reactions often include more complex or modified pyrazolo[1,5-a]pyrimidine derivatives, each with potentially unique chemical and biological properties.
Aplicaciones Científicas De Investigación
Chemistry
In synthetic chemistry, this compound serves as a versatile intermediate for the construction of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and mechanisms.
Biology
In biological research, 6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine is studied for its potential as an enzyme inhibitor, impacting pathways crucial for cell function and disease progression.
Medicine
Medicinally, this compound has shown promise in the development of new drugs, particularly as an anti-inflammatory or anti-cancer agent. Its ability to interact with specific molecular targets makes it a valuable lead compound for drug development.
Industry
In industrial applications, it can be used as a precursor for materials with specialized properties, such as those required in the electronics industry for semiconductors or advanced polymers.
Mecanismo De Acción
The mechanism by which 6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine exerts its effects often involves the inhibition of specific enzymes or receptors. By binding to these molecular targets, it can modulate biochemical pathways, leading to therapeutic effects. The involvement of pathways related to inflammation, cell proliferation, and apoptosis has been documented, highlighting its potential in treating various diseases.
Comparación Con Compuestos Similares
When comparing this compound with similar pyrazolo[1,5-a]pyrimidine derivatives, its unique trifluoromethyl and methylsulfonyl groups stand out. These functional groups can significantly influence its reactivity, potency, and specificity. For instance:
6-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine: Similar structure but chlorine instead of methylsulfonyl, potentially altering biological activity.
2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine: Lacks the methylsulfonyl group, resulting in different pharmacokinetics and dynamics.
By examining these compounds, researchers can better understand the structural-activity relationships and optimize these molecules for desired applications.
Do you find the versatility of 6-(methylsulfonyl)-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine fascinating?
Propiedades
IUPAC Name |
6-methylsulfonyl-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]pyrazolo[1,5-a]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N6O2S/c1-20-10(12(13,14)15)6(4-18-20)7-3-9-17-5-8(24(2,22)23)11(16)21(9)19-7/h3-5H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZQBJOKBVQEOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN3C(=C2)N=CC(=C3N)S(=O)(=O)C)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-fluoro-1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidine-2,4-dione](/img/structure/B3174976.png)








![2-{[1-(4-methylphenyl)-1H-pyrazol-4-yl]carbonyl}phenyl 2-furoate](/img/structure/B3175035.png)
![5-[(4-fluorophenyl)sulfanyl]-1,3-diphenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B3175041.png)
